N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine
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Overview
Description
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine is a complex organic compound that features a quinoline moiety attached to a cyclohexanediamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its attachment to the cyclohexanediamine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired purity and quantity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and cyclohexanediamine-based molecules. Examples are:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups.
Quinacrine: A compound with similar DNA intercalating properties.
Uniqueness
N(1),N(1)-Dibutyl-N(4)-(7-chloro-4-quinolinyl)-1,4-cyclohexanediamine is unique due to its specific combination of a quinoline moiety with a cyclohexanediamine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
6633-01-8 |
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Molecular Formula |
C23H34ClN3 |
Molecular Weight |
388.0 g/mol |
IUPAC Name |
4-N,4-N-dibutyl-1-N-(7-chloroquinolin-4-yl)cyclohexane-1,4-diamine |
InChI |
InChI=1S/C23H34ClN3/c1-3-5-15-27(16-6-4-2)20-10-8-19(9-11-20)26-22-13-14-25-23-17-18(24)7-12-21(22)23/h7,12-14,17,19-20H,3-6,8-11,15-16H2,1-2H3,(H,25,26) |
InChI Key |
UVQYNXBFQQSKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
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